molecular formula C14H11ClO4S B13550937 Methyl 2-(chlorosulfonyl)-5-phenylbenzoate

Methyl 2-(chlorosulfonyl)-5-phenylbenzoate

Cat. No.: B13550937
M. Wt: 310.8 g/mol
InChI Key: DMNRHWMALSVROK-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-5-phenylbenzoate is an organic compound with the molecular formula C14H11ClO4S. It is a derivative of benzoic acid and contains a chlorosulfonyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chlorosulfonyl)-5-phenylbenzoate typically involves the chlorosulfonylation of methyl 5-phenylbenzoate. The reaction is carried out using chlorosulfonic acid as the sulfonylating agent. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-5-phenylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)-5-phenylbenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Methyl 2-(chlorosulfonyl)-5-phenylbenzoate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific structure, which combines a benzoate ester with a chlorosulfonyl group. This combination provides distinct reactivity and applications compared to other chlorosulfonyl-containing compounds .

Properties

Molecular Formula

C14H11ClO4S

Molecular Weight

310.8 g/mol

IUPAC Name

methyl 2-chlorosulfonyl-5-phenylbenzoate

InChI

InChI=1S/C14H11ClO4S/c1-19-14(16)12-9-11(10-5-3-2-4-6-10)7-8-13(12)20(15,17)18/h2-9H,1H3

InChI Key

DMNRHWMALSVROK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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